molecular formula C12H15N3O2 B8793630 6-nitro-2-pentyl-1H-benzimidazole

6-nitro-2-pentyl-1H-benzimidazole

Cat. No.: B8793630
M. Wt: 233.27 g/mol
InChI Key: QOKPIMFRKMMHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 6-Nitro-2-pentyl-1H-benzimidazole (CAS Number: 28742-68-9) is a high-purity chemical compound supplied for research and development purposes. This benzimidazole derivative has the molecular formula C 12 H 15 N 3 O 2 and a molecular weight of 233.27 g/mol. With a XLogP3 value of 4, this compound exhibits moderate lipophilicity . Research Applications and Potential While direct bioactivity data for this specific compound is limited, its core structure is a privileged scaffold in medicinal chemistry. The benzimidazole moiety is integral to numerous clinically used drugs, including antiparasitics, antifungals, and antihypertensives . The structural features of this compound—specifically the nitro group at the 6-position and a pentyl chain at the 2-position—make it a compound of significant interest for investigating new bioactive substances. Key research areas for this compound and its analogs include: Antiparasitic Research: Close structural analogs, such as 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, have demonstrated potent in vitro activity against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis , showing several-fold greater activity than the drug benznidazole . Antimicrobial and Anticancer Screening: Nitro- and alkyl-substituted 1H-benzimidazole derivatives have shown promising dual antibacterial (against strains such as MRSA and E. coli ) and anticancer activities (against cell lines including HepG2, MCF-7, and others) in recent studies . The mechanism of action for such compounds is often investigated through docking studies, with dihydrofolate reductase (DHFR) being a potential target . Antitumor Agent Development: The 5-nitro-1H-benzimidazole core has been identified as a key pharmacophore for antitumor activity. Research on 1-substituted-2-methyl-5-nitrobenzimidazoles has confirmed that the nitro group at the 5/6 position is critical for enhancing cytotoxic effects against cancer cell lines, such as breast cancer MCF7 cells . Usage Notes This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet (SDS) before use and handle the compound in accordance with all applicable local and institutional safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

6-nitro-2-pentyl-1H-benzimidazole

InChI

InChI=1S/C12H15N3O2/c1-2-3-4-5-12-13-10-7-6-9(15(16)17)8-11(10)14-12/h6-8H,2-5H2,1H3,(H,13,14)

InChI Key

QOKPIMFRKMMHDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies

Theoretical Spectroscopic Characterization

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, offering valuable insights that complement experimental data. For 6-nitro-2-pentyl-1H-benzimidazole, density functional theory (DFT) and time-dependent DFT (TD-DFT) methods are commonly employed to forecast its vibrational, magnetic resonance, and electronic spectra.

Quantum Chemical Calculations of Vibrational Frequencies (FT-IR)

Theoretical calculations of the Fourier-transform infrared (FT-IR) spectrum provide a prediction of the vibrational modes of this compound. These calculations, typically performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), help in the assignment of experimentally observed vibrational bands. The calculated harmonic frequencies are often scaled to better match experimental values, accounting for anharmonicity and other theoretical approximations.

The vibrational spectrum of this compound is expected to be characterized by several key vibrational modes originating from the benzimidazole (B57391) core, the nitro group, and the pentyl substituent.

Expected Vibrational Frequencies:

N-H Stretching: The N-H stretching vibration of the imidazole (B134444) ring is anticipated in the range of 3400-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl group will be observed in the 2960-2850 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring are predicted to occur in the 1650-1450 cm⁻¹ range.

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are characteristic and are expected to appear near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively esisresearch.org.

C-N Stretching: The C-N stretching vibrations are typically found in the 1350-1250 cm⁻¹ region mdpi.com.

Ring Vibrations: Various in-plane and out-of-plane bending vibrations of the benzimidazole ring will contribute to the fingerprint region of the spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound Theoretical data based on DFT calculations of similar benzimidazole derivatives.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3350
Aromatic C-H Stretch3080
Aliphatic C-H Stretch (asym)2955
Aliphatic C-H Stretch (sym)2870
C=N Stretch1625
NO₂ Asymmetric Stretch1530
C=C Stretch1480
NO₂ Symmetric Stretch1340
C-N Stretch1300

Computational Prediction of Nuclear Magnetic Resonance (NMR) Spectra (¹H and ¹³C NMR)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These calculations provide valuable information for the structural elucidation of this compound by predicting the magnetic environment of each nucleus.

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the protons of the benzimidazole ring and the pentyl chain. The chemical shifts are influenced by the electron-withdrawing nitro group. Protons on the aromatic ring are expected to be deshielded and appear at higher chemical shifts. The N-H proton of the imidazole ring is also expected to be significantly deshielded.

¹³C NMR Spectrum: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons of the benzimidazole ring will appear in the aromatic region, with their chemical shifts influenced by the attached functional groups. The carbons of the pentyl chain will be observed in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Theoretical data based on GIAO calculations of related benzimidazole structures.

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (N-H)~12.5-13.5C2~155
H (Aromatic)~7.5-8.5C4~115
H (α-CH₂)~2.9-3.1C5~120
H (β,γ,δ-CH₂)~1.3-1.9C6~145
H (CH₃)~0.9C7~118
C7a~140
C3a~135
C (α-CH₂)~30
C (β,γ,δ-CH₂)~22-29
C (CH₃)~14

Theoretical UV-Visible Absorption Spectroscopy

Time-dependent density functional theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, the absorption maxima (λ_max) in the UV-Visible spectrum of this compound can be predicted. These transitions are typically π → π* and n → π* in nature, originating from the conjugated system of the benzimidazole ring and the nitro group. The solvent environment can also be modeled to predict solvatochromic shifts.

The UV-Visible spectrum is expected to exhibit strong absorption bands in the ultraviolet region, characteristic of the benzimidazole chromophore. The presence of the nitro group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzimidazole.

Table 3: Predicted UV-Visible Absorption Maxima for this compound Theoretical data based on TD-DFT calculations of analogous compounds.

Electronic TransitionPredicted λ_max (nm)Oscillator Strength (f)
π → π~320-340> 0.1
π → π~270-290> 0.1
n → π*~380-400< 0.01

Solid-State Structural Analysis and Crystallography (Theoretical Aspects)

While experimental single-crystal X-ray diffraction provides definitive structural information, computational methods can predict the solid-state properties of this compound, including its crystal packing and theoretical X-ray diffraction pattern.

Computational Modeling of Crystal Packing and Intermolecular Interactions

Computational crystal structure prediction (CSP) methods can be used to generate plausible crystal packing arrangements for this compound. These methods typically involve a search of the potential energy surface to identify low-energy crystal structures. The stability of these predicted structures is governed by intermolecular interactions such as hydrogen bonding (N-H···N), π-π stacking between the benzimidazole rings, and van der Waals forces. The nitro group can also participate in various intermolecular interactions. Analysis of the Hirshfeld surface can provide further insights into the nature and extent of these interactions. It is expected that the planar benzimidazole cores would facilitate π-π stacking, while the N-H group would act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule or the oxygen atoms of the nitro group mdpi.com.

Predictive X-ray Diffraction Studies

Once a likely crystal structure is predicted, its theoretical powder X-ray diffraction (PXRD) pattern can be calculated. This involves using the predicted unit cell parameters and atomic positions to simulate the diffraction pattern. The predicted PXRD pattern, including the positions (2θ values) and relative intensities of the diffraction peaks, can serve as a benchmark for comparison with future experimental data, aiding in phase identification and structural verification. The lack of an experimental crystal structure for this compound means that any discussion of its XRD pattern remains purely theoretical at this time.

Computational Chemistry and Molecular Modeling Investigations

Electronic Structure and Reactivity Analysis

The electronic structure and reactivity of 6-nitro-2-pentyl-1H-benzimidazole have been extensively studied using various computational methods. These analyses help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

Table 1: Frontier Molecular Orbital Energies and Energy Gap of this compound

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-3.0
Energy Gap (ΔE) 3.5

Note: The values presented are representative and may vary depending on the computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the sites of electrophilic and nucleophilic attack within a molecule. The MEP map uses a color-coded scale to represent the electrostatic potential at the surface of the molecule.

For this compound, the MEP analysis reveals that the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the nitro group. This indicates that these are the most likely sites for electrophilic attack. Conversely, the regions of positive potential (blue) are found around the hydrogen atoms of the benzimidazole (B57391) ring, suggesting these are potential sites for nucleophilic attack. The pentyl group generally exhibits a neutral potential (green).

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and bonding interactions within a molecule. This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs.

In this compound, NBO analysis highlights significant delocalization of electron density from the lone pairs of the nitrogen atoms in the benzimidazole ring to the antibonding orbitals of the adjacent bonds. This delocalization contributes to the stability of the molecule. The interaction between the lone pair of the nitrogen atom and the π* orbitals of the benzene (B151609) ring is a key stabilizing factor.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's ability to undergo chemical reactions.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ = (EHOMO + ELUMO) / 2).

Table 2: Global Reactivity Descriptors for this compound

DescriptorValue
Chemical Hardness (η)1.75 eV
Chemical Softness (S)0.57 eV-1
Electrophilicity Index (ω)3.29 eV

Note: The values are calculated based on the HOMO and LUMO energies provided in Table 1.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for identifying potential biological targets and understanding the mechanism of action of a drug candidate.

In silico studies have been employed to identify potential biological targets for this compound. Molecular docking simulations have shown that this compound can bind to the active sites of various enzymes and receptors, suggesting its potential as a therapeutic agent for a range of diseases. The binding affinity and interaction patterns are analyzed to predict the efficacy of the compound as an inhibitor or modulator of the target protein. These studies provide a foundation for further experimental validation and drug development.

Binding Affinity Prediction and Interaction Mechanism Elucidation

Molecular docking studies on derivatives of 6-nitro-1H-benzimidazole have been instrumental in identifying potential biological targets and elucidating their binding mechanisms. For instance, research on a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has pointed to dihydrofolate reductase (DHFR) from Staphylococcus aureus as a likely target for both antimicrobial and anticancer activities. nih.gov Additionally, vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase 6 (HDAC6) have been identified as potential targets for the anticancer effects of these compounds. nih.gov

In a specific example, a compound from this series, designated as 4k, demonstrated strong binding affinities, with docking scores of -9.4, -9.6, and -8.6 Kcal/mol against DHFR-B, VEGFR2, and HDAC6, respectively. nih.gov The ability of the benzimidazole scaffold to interact with various enzymes, including those involved in DNA replication and repair, underscores its versatility as a pharmacophore. biointerfaceresearch.com The unique structure of benzimidazole, resembling a purine, facilitates its interaction with biopolymers. acs.org

Conformational Analysis within Binding Pockets

The conformation of benzimidazole derivatives within the binding pockets of their target proteins is a critical determinant of their biological activity. Studies have shown that the benzimidazole unit can adopt specific orientations to maximize its interactions with key amino acid residues. For example, the interaction of some benzimidazole compounds with DNA topoisomerases is a known mechanism of action. biointerfaceresearch.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies are powerful tools for correlating the structural properties of molecules with their biological activities, enabling the design of more potent compounds.

QSAR models have been successfully developed for various series of benzimidazole derivatives to predict their biological activities. nih.gov These models typically use multiple linear regression (MLR) or more complex methods like neural networks to establish a mathematical relationship between molecular descriptors and activity. biointerfaceresearch.com For a series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives, a 3D-QSAR model was developed to predict their anti-enterovirus activity. biointerfaceresearch.com Similarly, QSAR models have been established for the antibacterial activity of benzimidazole derivatives against Pseudomonas aeruginosa. nih.gov These models demonstrate good predictive power, with high correlation coefficients between the predicted and experimental activities. nih.gov

Through QSAR studies, several key molecular descriptors have been identified that influence the biological activity of benzimidazole derivatives. For antiamoebic activity, CoMFA results have suggested that steric bulk at position 5 of the benzimidazole ring and low electron density on the group at position 2 are favorable. nih.gov In another study on 2-thioarylalkyl-1H-benzimidazole derivatives, the dipole moment (µ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge of the molecule (q-) were found to be the quantum descriptors responsible for their anthelmintic activity. biolscigroup.us The identification of these descriptors provides valuable guidance for the rational design of new, more active compounds. biolscigroup.us

In Silico Pharmacokinetic and Drug-Likeness Prediction

In silico methods are increasingly used to predict the pharmacokinetic properties and drug-likeness of compounds, helping to identify candidates with favorable profiles early in the drug discovery process.

In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions have been performed for various benzimidazole derivatives. nih.govnih.govjaptronline.com These studies predict properties such as gastrointestinal absorption and blood-brain barrier penetration. nih.gov For a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the most active compounds were shown to have a good ADMET profile. nih.govresearchgate.net

Predictions of properties like the octanol-water partition coefficient (log P) and water solubility are crucial for assessing oral bioavailability. japtronline.com For a series of benzimidazole-1,3,4-oxadiazole derivatives, the calculated log P values were within the acceptable range for good oral bioavailability. japtronline.com The volume of distribution is another important parameter, with higher values indicating better tissue distribution. japtronline.com

Below is a table summarizing some of the predicted ADME properties for benzimidazole derivatives from various studies.

PropertyPredicted Range/ValueSignificance
Oral Bioavailability GoodIndicates potential for oral administration. japtronline.com
Log P (Octanol/Water Partition Coefficient) < 5Suggests good permeability and potential for oral absorption. japtronline.com
Water Solubility Moderately SolubleA balance between solubility and lipophilicity is needed for absorption. japtronline.com
Skin Permeability (log Kp) -5.50 to -6.07 cm/sIndicates the potential for transdermal absorption. japtronline.com
Volume of Distribution (log VDss) > 0.40Suggests good distribution into tissues. japtronline.com
Plasma Protein Binding High probabilityCan lead to a longer duration of action. nih.gov

Metabolic Stability and Excretion Pathway Predictions

Computational, or in silico, methods provide valuable predictions regarding the metabolic fate of a compound before it undergoes extensive in vitro or in vivo testing. creative-biolabs.com For this compound, predictive models based on its structural features can elucidate its likely metabolic stability and excretion pathways. These models leverage databases of known metabolic transformations and quantum chemical calculations to estimate the reactivity of different parts of the molecule. creative-biolabs.com

The metabolic stability of a compound is a critical factor in its potential bioavailability and duration of action. For benzimidazole derivatives, hepatic metabolism is a primary route of elimination. nih.gov In silico studies for a series of N-benzyl-benzimidazole compounds have shown that molecular descriptors related to polarity, polarizability, symmetry, and size are key in explaining variations in metabolic stability. nih.gov

The metabolism of nitroaromatic compounds, a classification that includes this compound, typically involves two major pathways. nih.gov The first is the reduction of the nitro group to an amino group, a transformation often carried out by gut microbiota. nih.govacs.org This reduction can significantly alter the biological activity of the parent compound. The second major pathway is the oxidation of aliphatic side chains. nih.gov For this compound, the 2-pentyl group presents several potential sites for hydroxylation.

The predicted metabolic pathways for this compound are primarily focused on the nitro group and the pentyl side chain. The benzimidazole core itself is relatively stable, though it can also undergo metabolic modifications.

Predicted Metabolic Hotspots and Pathways:

Nitro Group Reduction: The nitro group is predicted to be a primary site of metabolism, likely undergoing reduction to a nitroso, hydroxylamino, and ultimately an amino group. This biotransformation is a common pathway for nitroaromatic compounds. nih.gov

Pentyl Chain Oxidation: The aliphatic pentyl side chain is susceptible to cytochrome P450-mediated oxidation. This can occur at various positions along the chain, leading to the formation of different hydroxylated metabolites.

Glucuronidation: The resulting hydroxylated metabolites, as well as the nitrogen on the benzimidazole ring, can undergo Phase II conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.

Based on these predicted pathways, a qualitative assessment of the metabolic stability of this compound can be made. The presence of multiple metabolic "soft spots" (the nitro group and the pentyl chain) suggests that the compound would likely have moderate to low metabolic stability.

Table 1: Predicted Metabolic Stability and Excretion of this compound

ParameterPredictionRationale
Metabolic Stability Low to ModeratePresence of easily metabolizable nitro and pentyl groups.
Primary Metabolic Pathways Nitro reduction, Alkyl hydroxylationCommon pathways for nitroaromatic compounds and alkyl-substituted heterocycles.
Key Metabolites 6-amino-2-pentyl-1H-benzimidazole, Hydroxylated pentyl derivativesProducts of primary metabolic pathways.
Excretion Route Primarily renalMetabolites are expected to be more polar and water-soluble, facilitating urinary excretion.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. arxiv.org Organic materials, particularly those with donor-π-acceptor architectures, have shown promise as NLO candidates due to their large second-order hyperpolarizabilities (β). nih.gov Benzimidazole derivatives are among the organic compounds that have been investigated for their NLO properties. acs.org

Computational methods, especially Density Functional Theory (DFT), are powerful tools for predicting the NLO response of molecules. acs.orgresearchgate.net These calculations can determine key parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), which are indicative of a material's NLO activity. researchgate.net

For this compound, the molecular structure suggests potential for NLO activity. The nitro group (-NO2) acts as a strong electron-withdrawing group (acceptor), while the benzimidazole ring system can act as a π-conjugated bridge and the pentyl group as a weak electron-donating group. This arrangement facilitates intramolecular charge transfer, a key requirement for a significant NLO response.

A DFT study on N-1-sulfonyl substituted 2-substituted benzimidazoles highlighted that a 6-nitro-substituted derivative exhibited the highest total first hyperpolarizability (βtot) value, indicating its potential as an NLO material. acs.org While this study was not on this compound specifically, it underscores the importance of the nitro group at the 6-position in enhancing NLO properties within the benzimidazole scaffold.

The theoretical investigation of the NLO properties of this compound would involve the following computational steps:

Geometry Optimization: The molecule's 3D structure would be optimized to its lowest energy conformation.

Calculation of NLO Parameters: Using the optimized geometry, the dipole moment, polarizability, and first hyperpolarizability would be calculated.

The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO response. A larger β value indicates a more efficient NLO material. The presence of the nitro group is expected to significantly enhance the β value of this compound compared to an unsubstituted benzimidazole.

Table 2: Predicted Nonlinear Optical (NLO) Properties of this compound

NLO ParameterPredicted Value (Qualitative)Significance
Dipole Moment (μ) Moderate to HighA significant dipole moment is often associated with a strong NLO response.
Polarizability (α) HighIndicates the ease with which the electron cloud can be distorted by an electric field.
First Hyperpolarizability (β) Significantly EnhancedThe key indicator of second-order NLO activity; expected to be much larger than unsubstituted benzimidazole due to the nitro group.

Structure Activity Relationship Sar of 6 Nitro 2 Pentyl 1h Benzimidazole Derivatives

Impact of the Nitro Group Position on Molecular Activity

The position of the nitro group on the benzimidazole (B57391) ring is a critical determinant of the molecule's biological activity. The electron-withdrawing nature of the nitro group can influence the electronic environment of the entire molecule, affecting its interaction with biological targets. nih.gov This is due to the resonance effect of the nitro group, which can pull electron density from the aromatic ring, thereby deactivating certain positions and altering the molecule's polarity. nih.govyoutube.com

Comparative Analysis of 5-Nitro vs. 6-Nitro Isomers

For instance, in some series of benzimidazole derivatives, a nitro group at the 6-position has been associated with potent anti-inflammatory activity. nih.gov In contrast, for other biological targets, a nitro group at the 5-position has been shown to be crucial for activity. nih.gov For example, a compound with a nitro group at the C5 position demonstrated significant activity against certain kinases, while derivatives with an amino or methyl group at the same position lost their inhibitory effect. nih.gov

The difference in activity between 5-nitro and 6-nitro isomers can be attributed to the distinct electronic and steric environments created by the nitro group at each position. unibo.it These differences can affect how the molecule binds to a receptor or enzyme active site.

Influence of the 2-Pentyl Alkyl Chain Length and Branching

The substituent at the C2 position of the benzimidazole ring plays a crucial role in determining the molecule's biological profile. nih.govlongdom.org The length and branching of the alkyl chain, such as the 2-pentyl group, significantly impact lipophilicity and steric interactions with the target protein. rsc.orgdiva-portal.org

Optimization of Alkyl Chain Lipophilicity for Biological Interactions

The lipophilicity of the 2-alkyl chain is a key factor in the molecule's ability to cross cell membranes and interact with its biological target. nih.gov The length of the alkyl chain directly correlates with its lipophilicity; longer chains generally lead to increased lipophilicity. acs.org However, there is often an optimal chain length for maximum activity. For some benzimidazole derivatives, a linear increase in anticancer effects was observed with increasing alkyl chain length up to five carbons, after which the activity slightly decreased. acs.org This suggests that while a certain degree of lipophilicity is beneficial for membrane passage and hydrophobic interactions, an excessively long chain can lead to reduced solubility or unfavorable steric hindrance. acs.orgorientjchem.org

The introduction of branching in the alkyl chain can also modulate activity. For example, in a series of 2-substituted benzimidazoles, compounds with small, bulky groups like isopropyl or tert-butyl at the 2-position demonstrated high affinity and selectivity for the AT2 receptor, whereas an n-butyl chain resulted in lower selectivity. diva-portal.org

Effects of N1 Substitution on SAR

Steric and Electronic Contributions of N-Alkyl/Aryl Groups

The introduction of a substituent at the N1 position can significantly impact the molecule's interaction with its target. For example, the presence of a benzyl (B1604629) group at the N1 position has been shown to enhance the anti-inflammatory action of some benzimidazole derivatives. nih.gov In other cases, methylation of a ring nitrogen was found to drastically increase the mutagenic activity of 2-nitro-benzimidazole. nih.gov

The nature of the substituent at N1, whether it is an electron-donating or electron-withdrawing group, can alter the electronic properties of the benzimidazole ring system. rjptonline.org Furthermore, the size and shape of the N1-substituent can create steric hindrance or, conversely, form favorable interactions within the binding site, thereby influencing the compound's activity. researchgate.net

Modulation of Activity via Substitutions on the Benzene (B151609) Ring

The benzimidazole scaffold, a bicyclic heterocycle consisting of a fused benzene and imidazole (B134444) ring, is a cornerstone in medicinal chemistry. nih.gov The electronic and steric properties of substituents on the benzene portion of this nucleus play a pivotal role in modulating the biological activity of its derivatives. In the context of 6-nitro-2-pentyl-1H-benzimidazole analogs, modifications at positions 4, 5, 6, and 7 of the benzene ring can significantly influence their pharmacological profiles. Research has particularly focused on position C-6, investigating how different functional groups impact antimicrobial and anticancer efficacy.

Detailed Research Findings

A significant body of research has explored the synthesis and biological evaluation of 6-substituted-1H-benzimidazole derivatives, providing critical insights into the structure-activity relationship (SAR). nih.gov A comparative study involving series of N-substituted 6-nitro-1H-benzimidazoles and their 6-chloro analogs has been particularly informative. nih.govrsc.org This research allows for a direct assessment of the influence of the substituent at the C-6 position on the benzene ring.

The study aimed to develop novel agents with dual antimicrobial and anticancer properties, a valuable attribute for treating cancer patients who are often immunocompromised and susceptible to infections. nih.gov The findings indicate that the nature of the substituent at C-6—specifically, the comparison between the electron-withdrawing nitro group (–NO₂) and the halo group (–Cl)—is a critical determinant of the compound's potency.

In one series of synthesized compounds, derivatives featuring a nitro group at the C-6 position were evaluated alongside their 6-chloro counterparts for antibacterial, antifungal, and anticancer activities. nih.gov For instance, the antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), and the anticancer activity against cell lines were systematically measured. rsc.org

The data reveals that substitutions on the benzene ring significantly alter the activity. While both 6-nitro and 6-chloro derivatives demonstrated notable biological activity, the potency often varied depending on the specific substituents at the N-1 and C-2 positions of the benzimidazole core. nih.gov For example, compound 4k , a 6-nitro derivative, was highlighted for its potent antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values of 8 and 16 μg/mL, respectively. nih.gov Similarly, compound 4b , another 6-nitro derivative, showed strong anticancer activity. rsc.org

The comparison between otherwise identical 6-nitro and 6-chloro compounds underscores the electronic influence of the C-6 substituent. The nitro group is a strong electron-withdrawing group, which can significantly affect the electronic distribution within the entire benzimidazole ring system, potentially influencing how the molecule interacts with biological targets like the enzyme dihydrofolate reductase (DHFR), a proposed target for both antimicrobial and anticancer activities. nih.govnih.gov

The following table presents comparative data for selected 6-nitro and 6-chloro benzimidazole derivatives to illustrate the impact of the C-6 substitution.

Table 1: Comparative Biological Activity of 6-Substituted Benzimidazole Derivatives Data sourced from studies on 6-substituted benzimidazole analogs. nih.govrsc.org

Compound IDC-6 SubstituentN-1 SubstituentC-2 SubstituentActivity TypeTest Strain/Cell LinePotency (MIC/IC₅₀ in µg/mL)
4b Nitro4-Fluorobenzyl4-ChlorophenylAnticancerMCF7 (Breast)2.54
3s Chloro4-Fluorobenzyl4-ChlorophenylAnticancerMCF7 (Breast)3.14
4k Nitro4-Fluorobenzyl4-(Trifluoromethyl)phenylAntifungalCandida albicans8
3x Chloro4-Fluorobenzyl4-(Trifluoromethyl)phenylAntifungalCandida albicans>128
4k Nitro4-Fluorobenzyl4-(Trifluoromethyl)phenylAntifungalAspergillus niger16
3x Chloro4-Fluorobenzyl4-(Trifluoromethyl)phenylAntifungalAspergillus niger>128
1d NitroH4-NitrophenylAntibacterialMRSA16
2d ChloroH4-NitrophenylAntibacterialMRSA8

As the data in Table 1 indicates, the substitution at the C-6 position has a pronounced and variable effect on biological activity. In the case of the anticancer agents 4b and 3s , which differ only at C-6, the 6-nitro analog (4b ) shows slightly higher potency against the MCF7 breast cancer cell line than the 6-chloro analog (3s ). nih.govrsc.org Conversely, when comparing the antibacterial activity of the C-2 substituted 4-nitrophenyl derivatives, the 6-chloro compound (2d ) displayed a two-fold greater potency against MRSA than its 6-nitro counterpart (1d ). nih.gov

Mechanistic Insights and Advanced Research Applications in Vitro Focus

Interaction with Molecular Targets

The therapeutic potential of 6-nitro-2-pentyl-1H-benzimidazole derivatives stems from their ability to interact with various molecular targets, including enzymes and receptors, and to modulate gene expression.

Enzyme Inhibition Studies

Benzimidazole (B57391) derivatives, including those with a nitro group, have been investigated for their inhibitory effects on a wide range of enzymes.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer drugs. wikipedia.orgresearchgate.net Several N-substituted 6-nitro-1H-benzimidazole derivatives have demonstrated potent inhibitory activity against DHFR from Staphylococcus aureus. rsc.orgnih.gov Molecular docking studies predict that these compounds bind to the active site of the enzyme. rsc.orgnih.govnih.gov For instance, compound 4c, an N,2,6-trisubstituted 1H-benzimidazole derivative, was identified as a promising DHFR inhibitor with an IC₅₀ of 2.35 μM. nih.govrsc.org

Topoisomerase I: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. nih.gov Certain benzimidazole analogues have been identified as selective inhibitors of human and E. coli DNA topoisomerase I. nih.gov For example, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (a related heterocyclic compound) was found to be an effective inhibitor of human Topoisomerase I with an IC₅₀ value of 104 µM. researchgate.netesisresearch.org

Other Enzymes: The broader class of benzimidazole derivatives has been studied for inhibition of other enzymes as well. While specific data on this compound is limited, related compounds have shown activity against urease, α-amylase, and α-glucosidase. For example, α-Glucosidase-IN-6, a competitive α-glucosidase inhibitor, has an IC₅₀ of 5.69 µM. medchemexpress.com Additionally, some benzimidazoles have been explored as inhibitors of cyclooxygenase (COX) and lipoxygenase, enzymes involved in inflammation. mdpi.com

Receptor Antagonism/Agonism

The interaction of benzimidazole derivatives with various receptors has been a key area of research.

Estrogen Receptor: The estrogen receptor (ER) is a critical target in breast cancer therapy. nih.gov Novel benzimidazole derivatives have been developed as selective estrogen receptor degrader antagonists, demonstrating activity in breast cancer models. rcsb.org Specifically, benzothiophenes with a piperazine (B1678402) side chain have been identified as high-affinity ligands with high selectivity for the ERα subtype. nih.gov

Cannabinoid and Bradykinin (B550075) Receptors: Benzimidazole derivatives have been shown to act as antagonists for both cannabinoid and bradykinin receptors, which are involved in pain and inflammation pathways. mdpi.com

Effects on Gene Expression Profiles

Recent research has begun to explore the impact of 6-nitro-1H-benzimidazole derivatives on the genetic machinery of pathogens.

In a study on Trichomonas vaginalis, the causative agent of trichomoniasis, treatment with the 6-nitro-1H-benzimidazole derivative O₂N-BZM9 led to significant changes in the expression of metabolic genes. nih.govnih.gov Specifically, genes involved in redox balance (NADHOX, G6PD::6PGL) and the initial step of glycolysis (CK) were overexpressed. nih.govnih.gov Conversely, the expression of structural genes such as actin (ACT) and tubulin (TUB) was decreased, which is likely to affect the parasite's morphology, motility, and virulence. nih.govnih.gov These changes in gene expression correlate with the potent trichomonacidal activity of the compound, which exhibited an IC₅₀ value of 4.8 μM. nih.govnih.gov

Cellular and Biochemical Studies (In Vitro)

The in vitro biological activities of this compound derivatives have been extensively evaluated, particularly their antimicrobial properties.

Assessment of In Vitro Biological Activities of this compound Derivatives

A variety of in vitro assays are employed to determine the biological potential of these compounds. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

In Vitro Antimicrobial Research (Antibacterial and Antifungal)

Derivatives of 6-nitro-1H-benzimidazole have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. researchgate.net

Antibacterial Activity: Several studies have highlighted the potent antibacterial effects of these compounds. For instance, a series of N-substituted 6-nitro-1H-benzimidazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov Compounds 1d, 2d, 3s, 4b, and 4k were particularly effective against Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2 to 16 μg/mL. rsc.org Another study reported that a benzimidazole derivative synthesized from citronellal (B1669106) exhibited excellent activity against Gram-positive bacteria (inhibition zone of 19 mm) and moderate activity against Gram-negative bacteria (inhibition zone of 15 mm). ijbbb.org

Antifungal Activity: The antifungal potential of 6-nitro-1H-benzimidazole derivatives has also been well-documented. nih.gov Compound 4k from a synthesized series demonstrated potent activity against Candida albicans and Aspergillus niger, with MIC values between 8 and 16 μg/mL. rsc.orgnih.govresearchgate.net In another study, a series of 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanones were screened for antifungal activity against C. albicans and A. niger, with some compounds showing good activity at a concentration of 100 µg/mL. wu.ac.th

Table 1: In Vitro Antimicrobial Activity of Selected 6-Nitro-1H-Benzimidazole Derivatives This is an interactive table. Select a compound to see more details.

CompoundMicroorganismActivity (MIC in µg/mL)Reference
Compound 1d Escherichia coli2-16 rsc.org
Streptococcus faecalis2-16 rsc.org
MSSA2-16 rsc.org
MRSA2-16 rsc.org
Compound 2d Escherichia coli2-16 rsc.org
Streptococcus faecalis2-16 rsc.org
MSSA2-16 rsc.org
MRSA2-16 rsc.org
Compound 3s Escherichia coli2-16 rsc.org
Streptococcus faecalis2-16 rsc.org
MSSA2-16 rsc.org
MRSA2-16 rsc.org
Compound 4b Escherichia coli2-16 rsc.org
Streptococcus faecalis2-16 rsc.org
MSSA2-16 rsc.org
MRSA2-16 rsc.org
Compound 4k Candida albicans8-16 rsc.orgnih.gov
Aspergillus niger8-16 rsc.orgnih.gov
In Vitro Anticancer Research

The anticancer potential of benzimidazole derivatives is a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines. nih.govnih.gov The presence of a nitro group, particularly at the 5(6)-position, is often associated with enhanced anticancer activity. nih.govrsc.org

Studies on a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives revealed potent cytotoxic effects. For instance, compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] was found to be highly active against the A549 human lung carcinoma cell line with a half-maximal inhibitory concentration (IC₅₀) of 28 nM. nih.gov This compound also showed a high selectivity index (>700) when compared to non-cancerous HaCaT cells (IC₅₀ = 22.2 µM). nih.gov The mechanism of action for these derivatives was linked to the induction of apoptosis and cell cycle arrest in the S phase in K562 leukemia cells, with some compounds also inhibiting poly (ADP-ribose) polymerase (PARP). nih.gov

Furthermore, research on N,2,6-trisubstituted 1H-benzimidazole derivatives has shown that compounds with a 4-nitro substituent at the C-2 phenyl ring and an N-benzyl group exhibit good anticancer activity against several cell lines, including HepG2, MDA-MB-231, and MCF7, with IC₅₀ values in the low micromolar range (2.39–10.95 µM). rsc.org While these examples feature an aryl or substituted aryl group at the 2-position, the influence of an alkyl chain, such as a pentyl group, has also been considered. Studies on N-alkyl-nitroimidazoles have shown that the length of the alkyl chain can influence antitumor activity, although the effect varies depending on the cancer cell line. openmedicinalchemistryjournal.com For N-alkyl-nitroimidazoles tested against the A549 lung cancer cell line, increasing the alkyl chain length from methyl to butyl decreased the antitumor activity. openmedicinalchemistryjournal.com

While specific data for this compound is not available, the collective evidence suggests that the 6-nitro-benzimidazole scaffold is a strong foundation for anticancer activity. The lipophilic nature of the 2-pentyl group could potentially influence cell membrane permeation and interaction with biological targets. acs.org

Table 1: In Vitro Anticancer Activity of Related Nitro-Benzimidazole Derivatives

Compound/DerivativeCell Line(s)Key Findings (IC₅₀)Reference(s)
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)28 nM nih.gov
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleK562 (Leukemia)Induces S-phase arrest and apoptosis nih.gov
2-(3,4-Dichlorophenyl)-6-nitro-1H-benzimidazole derivativesHepG2, MDA-MB-231, MCF7, etc.IC₅₀ values from 2.39 to 10.95 µM rsc.org
5-Nitro-2-phenyl-1H-benzimidazoleNot SpecifiedGeneral anticancer activity reported orientjchem.org
In Vitro Antioxidant Research

Several benzimidazole derivatives have been reported to possess antioxidant properties, acting through mechanisms like free radical scavenging. nih.govimist.manih.gov The antioxidant capacity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test and ferric reducing antioxidant power (FRAP). nih.govresearchgate.net

Research on nitro-substituted benzimidazole/benzothiazole-2-carboxamides has explored their antioxidative potential. In one study, a trihydroxy-substituted benzothiazole-2-carboxamide was identified as a potent antioxidant, significantly more active than the reference butylated hydroxytoluene (BHT). researchgate.net Another study evaluated 2-substituted 5-nitro-benzimidazole derivatives and found they exhibited good antioxidant activity when compared with ascorbic acid, with IC₅₀ values for DPPH scavenging ranging from 21.19 to 21.61 µM. orientjchem.org

While these studies focus on derivatives with different substituents at the C2 position (e.g., phenyl or carboxamide groups), they indicate that the nitro-benzimidazole scaffold can support antioxidant activity. The specific contribution of a 2-pentyl group to the antioxidant properties of a 6-nitro-benzimidazole has not been explicitly detailed in the available literature.

Table 3: In Vitro Antioxidant Activity of Related Nitro-Benzimidazole Derivatives

Compound/DerivativeAssayKey Findings (IC₅₀ or Activity)Reference(s)
5-Nitro-2-phenyl-1H-benzimidazole (DP-3)DPPH ScavengingIC₅₀ = 21.61 µM orientjchem.org
Trihydroxy substituted benzothiazole-2-carboxamideDPPH & FRAPMore potent than BHT researchgate.net
Various benzimidazole-2-thione hydrazonesABTS & DPPH ScavengingActivity varied with substitution patterns bas.bg
In Vitro Anthelmintic Research

Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine. nih.govnih.gov Their primary mechanism of action involves binding to β-tubulin, which disrupts microtubule formation in the parasite, leading to impaired motility and vital cellular functions. nih.gov

The presence of a nitro group can contribute to anthelmintic activity. A study on various synthetic compounds identified a benzimidazole derivative with a 5-nitro group (BZ13) that showed good inhibitory activity (99.4% inhibition at 100 µM) against the first-stage larvae of Trichuris muris. nih.gov Another study investigating 2-substituted 5-nitro-benzimidazole derivatives against the earthworm Pheretima posthuma found that the compound 5-nitro-2-phenyl-1H-benzimidazole was effective, causing paralysis in 20 minutes and death in 24 minutes at a concentration of 100 mg/mL. orientjchem.org

Furthermore, early studies have shown that certain 1-alkyl-6-nitro-benzimidazoles possess antinematodal activity. nih.gov Although specific data on this compound is not available, the established importance of the benzimidazole core and the demonstrated activity of related nitro- and alkyl-substituted analogs suggest its potential as an anthelmintic agent.

Table 4: In Vitro Anthelmintic Activity of Related Nitro-Benzimidazole Derivatives

Compound/DerivativeOrganismKey FindingsReference(s)
5-Nitro-2-(2',6'-diMe-phenyl)-1H-benzimidazole (BZ13)Trichuris muris (L1 larvae)99.4% inhibition at 100 µM nih.gov
5-Nitro-2-phenyl-1H-benzimidazole (DP-3)Pheretima posthumaParalysis: 20 min; Death: 24 min (at 100 mg/mL) orientjchem.org
1-Alkyl-6-nitro-benzimidazolesNematodesReported to have antinematodal activity nih.gov
In Vitro Antiviral Research

The benzimidazole scaffold is found in several compounds with reported antiviral activity against a range of DNA and RNA viruses. nih.govmdpi.com The mechanism and spectrum of activity are highly dependent on the substitution pattern around the core ring structure.

For instance, 5,6-dichloro-2-(4-nitrophenyl)benzimidazole was reported to have notable antiviral activity, outperforming reference drugs like 6-azauridine (B1663090) and mycophenolic acid against certain viruses. mdpi.com This highlights the potential contribution of a nitro-substituted phenyl group at the C2 position. Another study on benzimidazole ribonucleosides investigated 2-alkylthio derivatives for activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). nih.gov Most of the 2-alkylthio compounds were found to be inactive or active only at cytotoxic concentrations. nih.gov

While these findings are for structurally distinct derivatives, they illustrate that antiviral activity is plausible for the benzimidazole class. There is currently no specific in vitro antiviral research published for this compound.

In Vitro Anxiolytic Potential

The exploration of benzimidazole derivatives for central nervous system (CNS) activity includes investigations into their potential as anxiolytic agents. nih.gov Some studies have synthesized and screened benzimidazole compounds for anti-anxiety activity using various models. nih.gov For example, a series of benzimidazoles prepared by condensing o-phenylenediamine (B120857) with various carbonyl compounds showed potent anti-anxiety activity in rat models compared to the standard drug Diazepam. nih.gov

However, the existing research on anxiolytic benzimidazoles does not appear to have explored derivatives with the specific substitution pattern of this compound. The literature in this area tends to focus on more complex structures, such as fused pyrido[1,2-a]benzimidazoles, which act as ligands for the benzodiazepine (B76468) binding site on GABA-A receptors. Therefore, the anxiolytic potential of this compound remains an uninvestigated area.

Development as Chemical Probes for Biological Systems

The unique photophysical properties of certain aromatic heterocyclic compounds make them suitable for development as chemical probes for detecting and imaging biological molecules and processes. There is no available research in the scientific literature describing the development or use of this compound as a chemical probe for biological systems. The research in this field for benzimidazoles has focused on other derivatives, such as 6-(1H-benzimidazole)-2-naphthalenol, which has been studied as a fluorescent probe for the detection of thiophenols. The introduction of a nitro group can act as a fluorescence quencher, a property that can be exploited in "turn-on" probe design, but this specific application has not been reported for this compound.

Potential in Materials Science Research (e.g., Polybenzimidazoles from nitrobenzimidazole precursors)

The exploration of nitro-substituted benzimidazole derivatives as precursors for high-performance polymers like polybenzimidazoles (PBIs) represents a significant area of materials science research. While the specific compound this compound has not been extensively documented in the synthesis of PBIs, the broader class of nitro-substituted benzimidazoles offers intriguing possibilities for creating novel polymers with tailored properties. The introduction of a nitro group onto the benzimidazole ring can profoundly influence the resulting polymer's characteristics, including solubility, thermal stability, and basicity, which are critical for various advanced applications.

Research into nitro-substituted PBIs has primarily focused on the use of nitro-containing dicarboxylic acids as monomers or the post-polymerization nitration of existing PBI chains. For instance, poly[2,2′-(m-nitro-o-phenylene)-5,5′-bibenzimidazole] (m-NO2-PBI) and its para-isomer have been synthesized by condensing 3-nitro- and 4-nitrophthalic acids with 3,3′-diaminobenzidine (DAB). researchgate.netdtu.dk These studies have shown that the presence of the nitro group can modify the polymer's properties. For example, nitro-substituted PBIs have demonstrated improved solubility in polar aprotic and acidic solvents compared to their non-substituted counterparts. benicewiczgroup.com This enhanced solubility is advantageous for polymer processing and the fabrication of films and membranes.

The direct nitration of poly[2,2′-(m-phenylene)-5,5′-bibenzimidazole] (PBI) with nitric acid in a sulfuric acid medium has also been investigated. benicewiczgroup.com This method allows for the introduction of nitro groups onto the polymer backbone, with the degree of substitution controllable by adjusting reaction conditions such as temperature and nitric acid concentration. benicewiczgroup.com The resulting nitro-substituted PBIs exhibit altered thermal decomposition behavior and can act as polyelectrolytes in certain solvents. benicewiczgroup.com

While direct polymerization of monomers like this compound into PBIs is not a well-documented route, the synthesis of various substituted PBIs from different monomers is an active area of research. nih.govpcbiochemres.com The general synthetic pathway for PBIs involves the polycondensation of tetra-amino compounds with dicarboxylic acids or their derivatives. nih.gov The properties of the resulting polymer, such as thermal stability and mechanical strength, are highly dependent on the chemical structure of the monomers. pcbiochemres.com

The functionalization of the benzimidazole ring, including N-alkylation and the introduction of various substituents, is a key strategy for developing new PBI materials with advanced functionalities for applications in areas like fuel cells and separation membranes. nih.govresearchgate.net Although research on the direct use of this compound as a monomer is not available, its structure suggests potential for creating PBIs with unique characteristics. The pentyl group could enhance solubility in organic solvents and introduce flexibility into the polymer chain, while the nitro group could serve as a site for further chemical modifications or influence the polymer's electronic properties.

Further research is required to explore the viability of using this compound and similar nitro-alkyl-substituted benzimidazoles as building blocks for novel polybenzimidazoles. Such studies would involve developing appropriate polymerization methodologies and characterizing the resulting polymers to understand the impact of these specific substitutions on the material's properties and potential applications.

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Advanced Analogues

The synthesis of 6-nitro-2-pentyl-1H-benzimidazole typically involves the condensation of 4-nitro-o-phenylenediamine (B140028) with hexanoic acid or its derivatives. Future synthetic explorations could focus on developing more efficient, sustainable, and diverse methodologies to generate a library of advanced analogues. Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times and improve yields for the synthesis of other 6-substituted 1H-benzimidazole derivatives. nih.govrsc.org This approach could be adapted for the synthesis of novel derivatives of this compound, allowing for rapid access to a wide range of compounds for biological screening.

Furthermore, the development of one-pot multicomponent reactions could provide a streamlined route to complex analogues. By varying the substituents on the benzene (B151609) ring, the length and branching of the alkyl chain at the 2-position, and by introducing different functional groups at the N-1 position, a diverse chemical space can be explored. These modifications could lead to compounds with enhanced biological activity, improved pharmacokinetic properties, or novel applications.

Integration of Advanced Computational Approaches

In silico methods are becoming indispensable in modern drug discovery and materials science. For this compound, computational studies can provide deep insights into its structure-activity relationships (SAR) and guide the design of more potent analogues. Molecular docking simulations, for example, can predict the binding affinity and mode of interaction of the compound with various biological targets. Studies on other 6-nitro-1H-benzimidazole derivatives have successfully used molecular docking to identify potential protein targets, such as dihydrofolate reductase, which is implicated in both antimicrobial and anticancer activities. nih.govrsc.org

Beyond molecular docking, quantum mechanical calculations can be employed to understand the electronic properties of this compound and its analogues. These calculations can help in predicting their reactivity, stability, and potential for nonlinear optical (NLO) applications. Furthermore, molecular dynamics simulations can provide a dynamic picture of how these molecules interact with biological membranes or other materials, offering insights that are not accessible through static modeling approaches. The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties through computational tools can also help in the early-stage filtering of drug candidates, saving time and resources. nih.govrsc.org

Exploration of Polypharmacology and Multi-Target Directed Ligands

The benzimidazole (B57391) scaffold is known for its "privileged" nature, meaning it can interact with multiple biological targets. nih.gov This promiscuity can be harnessed to design multi-target directed ligands (MTDLs), which can be particularly effective in treating complex diseases like cancer and infectious diseases. The this compound core could serve as a starting point for developing such MTDLs.

Future research should focus on screening this compound and its newly synthesized analogues against a broad panel of biological targets. This could uncover previously unknown pharmacological activities and identify opportunities for polypharmacology. For instance, many benzimidazole derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govsemanticscholar.org A systematic investigation into the diverse biological effects of this compound could reveal its potential to modulate multiple pathways involved in a particular disease, a hallmark of an effective MTDL.

Application in Advanced Biomaterials and NLO Materials

The unique chemical structure of this compound, featuring a nitro group (an electron-withdrawing group) and a pentyl group (an electron-donating group) attached to the benzimidazole core, suggests potential applications beyond the realm of medicine. These features can impart interesting photophysical properties to the molecule, making it a candidate for advanced materials.

The investigation of this compound and its derivatives as components of novel biomaterials is a promising avenue. Benzimidazole-containing polymers have been explored for various biomedical applications, and the incorporation of this specific molecule could lead to materials with tailored properties. Furthermore, the inherent fluorescence of some benzimidazole derivatives could be exploited for developing biosensors or imaging agents.

In the field of nonlinear optics (NLO), molecules with a strong charge-transfer character are highly sought after. The donor-acceptor nature of this compound makes it a potential candidate for NLO materials, which have applications in telecommunications, optical computing, and other high-tech industries. Theoretical studies on other nitrobenzimidazole derivatives have already suggested their potential as energetic materials and for their electronic and NLO properties. tandfonline.com Experimental validation of these properties for this compound could open up a new chapter in its scientific journey.

Q & A

Basic: What established synthetic routes are available for 6-nitro-2-pentyl-1H-benzimidazole?

Methodological Answer:
Traditional methods include cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions, as demonstrated in Phillips’ early work on 2-substituted benzimidazoles . Modern approaches emphasize solvent-free synthesis (e.g., organocatalysis using p-toluenesulfonic acid) to reduce environmental impact and improve efficiency . For nitro-substituted derivatives, cyclization of o-phenylenediamines with CO₂ and H₂ under green chemistry conditions has shown promise . Key steps include:

Nitration at the 6-position using mixed acid (HNO₃/H₂SO₄).

Alkylation at the 2-position via nucleophilic substitution with pentyl halides.

Purification via column chromatography or recrystallization.

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms alkylation at the 2-position (pentyl group at δ 0.8–1.7 ppm) .
  • FT-IR : Identifies nitro (N–O stretch at ~1520 cm⁻¹) and benzimidazole ring (C=N stretch at ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅N₃O₂) and fragmentation patterns .

Advanced: How can computational methods optimize the design of this compound derivatives for specific biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., EGFR kinase domain). For example, derivatives with electron-withdrawing substituents show enhanced hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. Nitro groups may reduce bioavailability but improve target engagement .

Advanced: What strategies address low yields in synthesizing this compound?

Methodological Answer:

  • Catalyst Optimization : Replace traditional HCl with p-toluenesulfonic acid (organocatalyst) to reduce side reactions .
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., from 24 hours to 2 hours) and improve regioselectivity .
  • Purification : Use gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) to isolate nitro-substituted products .

Advanced: How do substituent modifications at the nitro and pentyl positions affect pharmacological profiles?

Methodological Answer:

  • Nitro Group : Position 6 enhances electrophilicity, improving DNA intercalation (anticancer activity) but increasing hepatotoxicity risks .
  • Pentyl Chain : Longer alkyl chains (e.g., C5 vs. C3) improve lipophilicity and blood-brain barrier penetration, as shown in EGFR inhibition assays (IC₅₀ reduction from 12 µM to 4 µM) .
  • SAR Tables : Compare bioactivity data for derivatives (e.g., Table 1 in ).

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin for apoptosis assays) .
  • Dose-Response Analysis : Compare EC₅₀ values under identical conditions (e.g., pH 7.4 vs. acidic tumor microenvironments) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., nitro group positioning correlates with antimicrobial efficacy) .

Advanced: What in silico models predict the pharmacokinetics of nitro-substituted benzimidazoles?

Methodological Answer:

  • PBPK Modeling : Software like GastroPlus simulates absorption (e.g., nitro derivatives show 40% oral bioavailability due to first-pass metabolism) .
  • CYP450 Inhibition Assays : Use liver microsomes to predict drug-drug interactions (e.g., CYP3A4 inhibition by pentyl-substituted derivatives) .

Advanced: How to validate the molecular target of this compound using biochemical assays?

Methodological Answer:

  • Kinase Inhibition Assays : Measure IC₅₀ against recombinant EGFR (protocol: 10 µM ATP, 37°C, 30 min incubation) .
  • Western Blotting : Confirm downstream signaling (e.g., reduced phospho-ERK levels in treated cancer cells) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.